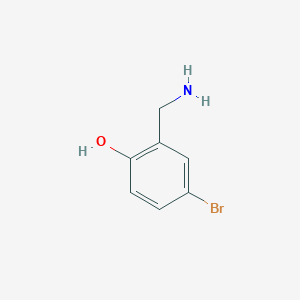

2-(Aminomethyl)-4-bromophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUESRQRPWOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279306 | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-96-5 | |

| Record name | 58349-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Aminomethyl)-4-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 2-(aminomethyl)-4-bromophenol, a valuable substituted aminophenol derivative with applications in pharmaceutical and chemical research. The document provides a comparative analysis of two principal routes for the synthesis of the key intermediate, 4-bromo-2-hydroxybenzaldehyde, followed by its conversion to the target molecule. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate laboratory synthesis.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Formation of 4-bromo-2-hydroxybenzaldehyde: This key intermediate can be synthesized via two primary methods:

-

Route A: Ortho-formylation of m-bromophenol.

-

Route B: Reimer-Tiemann reaction of 4-bromophenol.

-

-

Conversion to this compound: The intermediate aldehyde is subsequently converted to the final product through reductive amination.

This guide provides a comprehensive overview of the methodologies for these reactions, enabling researchers to select the most suitable approach based on starting material availability, scalability, and desired product purity.

Data Presentation

Table 1: Comparative Performance of Synthetic Routes to 4-Bromo-2-hydroxybenzaldehyde

| Metric | Route A: Ortho-formylation of m-Bromophenol | Route B: Improved Reimer-Tiemann Reaction |

| Starting Material | m-Bromophenol | 4-Bromophenol |

| Key Reagents | Triethylamine, Magnesium Chloride, Paraformaldehyde | Chloroform, Sodium Hydroxide, Phase Transfer Catalyst |

| Reported Yield | High efficiency implied | >60% (with phase transfer catalyst)[1] |

| Product Purity | 99%[1] | Variable, requires extensive purification[1] |

| Reaction Conditions | 30-90°C[1] | 65-70°C[1] |

| Key Advantages | Simple operation, mild conditions, high purity product[1][2] | Utilizes a readily available starting material[1] |

| Key Disadvantages | Requires specific complex formation step[1] | Formation of byproducts, lower yields (20-35%) without catalyst[1][3] |

Experimental Protocols

Synthesis of Intermediate: 4-Bromo-2-hydroxybenzaldehyde

Two effective methods for the synthesis of this key intermediate are presented below.

Route A: Ortho-formylation of m-Bromophenol

This method offers a regioselective route to 4-bromo-2-hydroxybenzaldehyde with high purity[1][2].

Materials:

-

m-Bromophenol

-

Triethylamine

-

Anhydrous Magnesium Chloride

-

Paraformaldehyde

-

Acetonitrile (ACN)

-

Quenching agent (e.g., water)

-

Extracting agent (e.g., ethyl acetate)

-

Ammonia water

-

Hydrochloric acid solution

Procedure:

-

Complex Formation: In a reaction vessel, react m-bromophenol with triethylamine and anhydrous magnesium chloride in acetonitrile. The molar ratio of m-bromophenol:triethylamine:magnesium chloride should be approximately 1:4-5:1.5-2. The reaction is maintained at a temperature between 30 and 60°C for 30 minutes to form a complex[2].

-

Formylation: Add paraformaldehyde to the complex. After the reaction is complete, add a quenching agent and an extracting agent to obtain the crude 4-bromo-2-hydroxybenzaldehyde[2].

-

Purification: To the crude product, add ammonia water and filter to obtain 4-bromo-2-hydroxybenzylidene. Dissolve the resulting solid and add a hydrochloric acid solution. Allow the layers to separate and concentrate the organic phase to yield pure 4-bromo-2-hydroxybenzaldehyde[2].

Route B: Improved Reimer-Tiemann Reaction of 4-Bromophenol

This modified classical reaction utilizes a phase transfer catalyst to improve yields[1][3].

Materials:

-

4-Bromophenol

-

Sodium hydroxide (40% aqueous solution)

-

Chloroform

-

Tetrabutylammonium chloride (phase transfer catalyst)

-

1,4-Dioxane

-

Isobutanol

-

Hydrochloric acid (1:1 v/v)

-

Diethyl ether

-

Saturated sodium bisulfite solution

-

10% Sulfuric acid

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 0.4 mol of 4-bromophenol with 160 mL of 40% sodium hydroxide solution. Stir for 30 minutes until uniform and then cool to 65-70°C[3][4].

-

Catalyst and Reagent Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v). In a dropping funnel, add 0.52 mol of chloroform[3][4].

-

Reaction Execution: Slowly add the chloroform to the reaction mixture while maintaining the temperature below 70°C. After the addition is complete, continue stirring for 1 hour at 65-70°C[3][4].

-

Work-up and Purification:

-

Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3[3][4].

-

Perform vacuum filtration to separate the solid and liquid phases. Extract the aqueous layer three times with 20 mL portions of diethyl ether[3][4].

-

Combine the ether extracts with the oily layer and remove the ether by distillation[3][4].

-

Subject the residue to steam distillation. Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct[3][4].

-

Decompose the adduct with 10% sulfuric acid and dry the product with anhydrous calcium chloride to obtain pure 4-bromo-2-hydroxybenzaldehyde[3][4].

-

Synthesis of Final Product: this compound

Route C: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde

This one-pot procedure is an efficient method for the conversion of the intermediate aldehyde to the target primary amine.

Materials:

-

4-Bromo-2-hydroxybenzaldehyde

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: Dissolve 4-bromo-2-hydroxybenzaldehyde in methanol. Add a molar excess of ammonium acetate to the solution. Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, cautiously add sodium cyanoborohydride or sodium borohydride portion-wise to the reaction mixture. If using sodium borohydride, it is crucial that the imine formation is near completion as it can also reduce the starting aldehyde. Sodium cyanoborohydride is more selective for the iminium ion and can be added at the beginning of the reaction[5][6]. The pH should be maintained in a range of 6-7 for optimal reduction of the iminium cation[5].

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), quench any excess reducing agent by the careful addition of dilute hydrochloric acid.

-

Adjust the pH of the solution to basic (pH 8-9) with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)[7].

-

Mandatory Visualization

Caption: Synthetic pathways to this compound.

Caption: Reductive amination of 4-bromo-2-hydroxybenzaldehyde.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Aminomethyl)-4-bromophenol (CAS No: 58349-96-5), a substituted phenol derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from computational predictions and available data for structurally analogous compounds to offer a thorough profile. This guide covers the physicochemical properties, proposed synthetic pathways, and potential biological activities, presenting quantitative data in structured tables and detailed methodologies for key experimental protocols. Visualizations of synthetic workflows and potential biological pathways are provided using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 5-Bromo-2-hydroxybenzylamine, possesses a molecular structure featuring a phenol ring substituted with an aminomethyl group at the ortho position and a bromine atom at the para position relative to the hydroxyl group.[1] The hydrochloride salt of this compound is also commercially available.[2][3][4][5]

General Properties

A summary of the key identifiers and computed properties for this compound is presented in Table 1. These values are primarily derived from computational models.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58349-96-5 | PubChem[1] |

| Molecular Formula | C₇H₈BrNO | PubChem[1] |

| Molecular Weight | 202.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 200.97893 Da | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: The hydrochloride salt has a molecular formula of C₇H₉BrClNO and a molecular weight of 238.51 g/mol .[2][3]

Predicted and Analogous Physical Properties

Table 2: Predicted and Analogous Physical Properties

| Property | This compound (Predicted/Not Available) | 2-Amino-4-bromophenol (Experimental) | Source (Analog) |

| Melting Point | Not Available | 130-135 °C | Sigma-Aldrich |

| Boiling Point | Not Available | Not Available | |

| Solubility | Not Available | Not Available | |

| Appearance | Not Available | Crystals | Sigma-Aldrich |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound was not identified in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry transformations. One potential pathway involves the reduction of the corresponding nitrile or the amination of a benzyl halide. An alternative, multi-step synthesis could commence from 4-bromophenol.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from the commercially available 2-hydroxy-5-bromobenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol for an Analogous Synthesis: Preparation of 4-bromo-2-aminophenol

A common method for the synthesis of the related compound, 4-bromo-2-aminophenol, involves the reduction of 2-nitro-4-bromophenol. This protocol can serve as a reference for similar reduction reactions.[6]

Materials:

-

2-nitro-4-bromophenol

-

Methanol

-

Fe-Cr modified Raney-Ni catalyst

-

Hydrogen gas

Procedure:

-

Dissolve 1 mol of 2-nitro-4-bromophenol in 500 mL of methanol.[6]

-

Add 0.8 to 1.2 mol% of the Fe-Cr modified Raney-Ni catalyst to the solution.[6]

-

Introduce hydrogen gas to carry out the hydrogenation reaction at normal pressure.[6]

-

Monitor the reaction using a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.[6]

-

Continue the hydrogenation for an additional 30-45 minutes to ensure complete reaction.[6]

-

Filter the reaction mixture to remove the catalyst.[6]

-

Remove the solvent under reduced pressure.[6]

-

The crude product can be further purified by vacuum rectification to obtain 4-bromo-2-aminophenol.[6]

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been published. The following tables present predicted NMR, IR, and MS data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.5 | m | 3H | Ar-H |

| Methylene Protons | ~3.8 | s | 2H | -CH₂-NH₂ |

| Amine Protons | 1.5 - 2.5 | br s | 2H | -NH₂ |

| Phenolic Proton | 9.0 - 10.0 | br s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) Range | Assignment | ||

| Aromatic Carbons | 115 - 155 | Ar-C | ||

| Brominated Aromatic Carbon | ~110 | C-Br | ||

| Methylene Carbon | ~45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Functional Group Assignment |

| 3200 - 3500 | O-H and N-H stretching (broad) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1580 - 1620 | Aromatic C=C stretching |

| 1450 - 1500 | Aromatic C=C stretching |

| 1200 - 1300 | C-N stretching |

| 1100 - 1250 | C-O stretching |

| 500 - 600 | C-Br stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| [M+H]⁺ (m/z) | 201.9862, 203.9842 (Isotopic pattern for Br) |

| Key Fragmentation Ions | Loss of NH₂, loss of CH₂NH₂, loss of Br |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the activities of related bromophenols and aminomethylphenols suggest potential areas for investigation. Phenolic compounds are known for their antioxidant properties, and aminomethylphenols have been explored for various pharmacological activities, including anticancer effects.[7][8]

Antioxidant and Anti-inflammatory Potential

Phenolic compounds can act as antioxidants by scavenging free radicals. The aminomethyl group may also contribute to this activity. A potential mechanism of action could involve the modulation of cellular signaling pathways related to oxidative stress, such as the Nrf2-Keap1 pathway.

Caption: Hypothesized role in the Nrf2 antioxidant pathway.

Enzyme Inhibition

Structurally similar compounds, such as 2-Amino-4-bromophenol, are used as reactants in the synthesis of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B) and fructose-1,6-bisphosphatase.[9] This suggests that this compound could serve as a scaffold for designing novel enzyme inhibitors.

Safety and Handling

Specific safety data for this compound is not available. Based on the data for analogous compounds like 2-Amino-4-bromophenol, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While experimental data is currently scarce, this guide provides a foundational understanding of its properties based on computational predictions and data from structurally related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities. The information presented herein serves as a valuable resource for researchers and scientists interested in this and similar molecular scaffolds.

References

- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound hydrochloride (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound hydrochloride,1803612-14-7-Amadis Chemical [amadischem.com]

- 6. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 7. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificlabs.com [scientificlabs.com]

An In-depth Technical Guide to 2-(Aminomethyl)-4-bromophenol (CAS Number: 58349-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-4-bromophenol, also known by its synonym 5-Bromo-2-hydroxybenzylamine, is a substituted phenolic compound with the CAS number 58349-96-5. Its chemical structure, featuring a phenol ring substituted with a bromine atom and an aminomethyl group, makes it a subject of interest for potential applications in medicinal chemistry and drug development. The presence of these functional groups offers opportunities for structural modifications to explore a range of biological activities. While extensive research on this specific compound is not widely published, its structural similarity to other biologically active bromophenols and benzylamines suggests potential for antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on available data for related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 58349-96-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₈BrNO | --INVALID-LINK--[1] |

| Molecular Weight | 202.05 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | 5-Bromo-2-hydroxybenzylamine | --INVALID-LINK--[1] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound via Reductive Amination of 5-Bromo-2-hydroxybenzaldehyde

This protocol is a hypothetical procedure and would require optimization.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde (if not commercially available)

A common method for the synthesis of brominated phenols is the direct bromination of the corresponding phenol[3].

-

Materials: 2-Hydroxybenzaldehyde (salicylaldehyde), Bromine, Dichloromethane, Sodium bicarbonate solution.

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde in dichloromethane in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-hydroxybenzaldehyde.

-

Step 2: Reductive Amination to this compound

-

Materials: 5-Bromo-2-hydroxybenzaldehyde, Ammonium acetate or ammonia source, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol.

-

Procedure:

-

Dissolve 5-bromo-2-hydroxybenzaldehyde in methanol.

-

Add an excess of ammonium acetate.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Basify the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, the activities of structurally related compounds provide a basis for postulating its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 5-bromo-2-hydroxy-benzamide have shown activity primarily against Gram-positive bacteria[4]. This suggests that this compound could also possess antibacterial properties. The lipophilic nature of the brominated phenol ring may facilitate interaction with and disruption of bacterial cell membranes.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. A derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, has been shown to protect against oxidative stress in neuronal cells by activating the Nrf2 pathway[5][6]. The parent compound of this compound, 2-hydroxybenzylamine, is a known scavenger of reactive carbonyl species, which are products of lipid peroxidation[7][8]. This suggests that this compound may also exert antioxidant effects through direct radical scavenging and by modulating cellular antioxidant defense mechanisms.

Anticancer Activity

Some aminophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines[9]. The mechanism of action for related bromophenols often involves the induction of apoptosis. Molecular docking studies of some 4-aminophenol derivatives suggest they could act as antagonists of the androgen receptor, indicating a potential application in prostate cancer[10].

Proposed Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Based on the activity of a structurally related compound, a potential mechanism of action for this compound could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, the following experimental protocols are suggested.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Materials: this compound, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of the compound.

-

Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, Spectrophotometer.

-

Procedure:

-

Prepare different concentrations of this compound in methanol.

-

Add a methanolic solution of DPPH to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cell lines.

-

Materials: this compound, Cancer cell lines (e.g., MCF-7, HeLa), DMEM or other suitable cell culture medium, Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, CO₂ incubator, Microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits 50% of cell growth).

-

Conclusion

This compound (CAS 58349-96-5) is a chemical entity with a structural framework that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While direct experimental evidence for these activities is currently sparse in the literature, this guide provides a foundation for future research by summarizing its chemical properties, proposing a viable synthetic route, and outlining experimental protocols for its biological evaluation. The potential modulation of the Nrf2 signaling pathway represents an interesting avenue for mechanistic studies. Further investigation into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists [ouci.dntb.gov.ua]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Aminomethyl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-(Aminomethyl)-4-bromophenol, a substituted phenol derivative with potential applications in medicinal chemistry and drug development. This document outlines plausible synthetic pathways, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for the characterization of this molecule.

Physicochemical Properties and Synthesis

This compound is a bifunctional molecule featuring a reactive aminomethyl group and a bromine atom attached to a phenol scaffold.[1] Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 58349-96-5 |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-2-hydroxybenzylamine |

While specific experimental data for the synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles. Two potential pathways are outlined below.

Synthetic Pathway 1: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde

A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This pathway involves the reaction of 4-bromo-2-hydroxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

Synthetic Pathway 2: Reduction of 2-Cyano-4-bromophenol

Another viable route involves the reduction of a nitrile group. 2-Cyano-4-bromophenol can be reduced to the corresponding primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | Ar-OH |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~7.0 - 7.2 | dd | 1H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~3.8 - 4.0 | s | 2H | -CH₂- |

| ~2.5 - 3.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~133 | C-H |

| ~131 | C-H |

| ~122 | C-CH₂ |

| ~118 | C-H |

| ~112 | C-Br |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | Phenolic C-O stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 550 | Medium | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Expected Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| [M+H]⁺ (m/z) | 202.9862, 204.9842 (Isotopic pattern for Br) |

| Key Fragmentation Ions | Loss of NH₃, loss of CH₂NH₂, loss of Br |

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality data for accurate structure elucidation.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition : Record the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard single-pulse experiment with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Acquisition : Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI). Acquire a high-resolution full-scan mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

Potential Biological Signaling Pathway

Bromophenols isolated from marine sources have been shown to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects. Based on the activities of related bromophenol compounds, a hypothetical signaling pathway for this compound could involve the modulation of cellular stress response pathways.

This diagram illustrates a potential mechanism where this compound could counteract cellular stress by activating antioxidant responses and inhibiting detrimental enzymatic activity, ultimately promoting cell survival.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical spectroscopy. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and biological evaluation of novel bromophenol derivatives. Further experimental validation is necessary to confirm the proposed spectroscopic data and to fully explore the therapeutic potential of this compound.

References

Spectroscopic Profile of 2-(Aminomethyl)-4-bromophenol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Aminomethyl)-4-bromophenol. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of structurally related molecules and established spectroscopic principles. The information herein is intended to support researchers, scientists, and drug development professionals in the characterization and quality control of this compound.

Physicochemical Properties

This compound is a substituted phenol with the molecular formula C₇H₈BrNO.[1] Key computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | PubChem[1] |

| Molecular Weight | 202.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 200.97893 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58349-96-5 | PubChem[1] |

Predicted Spectroscopic Data

The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds such as 2-amino-4-bromophenol and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The predicted chemical shifts are provided for a standard deuterated solvent like DMSO-d₆, which is often suitable for observing exchangeable protons of amines and phenols.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted in DMSO-d₆) | ||||

| Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH | Chemical shift can vary with concentration and temperature. |

| ~7.3 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aminomethyl group. |

| ~7.1 - 7.3 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the aminomethyl group and ortho to the bromine. |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~3.8 - 4.0 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amino group. |

| ~2.5 - 3.5 | Broad Singlet | 2H | -CH₂-NH₂ | Amine protons, may exchange with D₂O. |

| ¹³C NMR (Predicted in DMSO-d₆) | ||||

| Chemical Shift (ppm) Range | Assignment | |||

| ~150 - 155 | C-OH | |||

| ~130 - 135 | C-Br | |||

| ~125 - 130 | Ar-CH | |||

| ~120 - 125 | Ar-CH | |||

| ~115 - 120 | Ar-CH | |||

| ~110 - 115 | C-CH₂NH₂ | |||

| ~40 - 45 | -CH₂- |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |

| 3200 - 3600 | O-H stretch (broad) | Phenolic -OH |

| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Methylene (-CH₂-) |

| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1180 - 1260 | C-O stretch | Phenol |

| 1000 - 1100 | C-N stretch | Amine |

| 500 - 600 | C-Br stretch | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Expected [M]⁺ and [M+2]⁺ m/z | ~201 and ~203 (in an approximate 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |

| Expected [M+H]⁺ and [M+H+2]⁺ m/z | ~202 and ~204 (in an approximate 1:1 ratio) |

| Key Fragmentation Ions | Loss of NH₂, loss of CH₂NH₂, loss of Br, loss of H₂O |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to observe exchangeable -OH and -NH₂ protons.

-

Vortex the sample until it is fully dissolved. Gentle warming or sonication can be applied if solubility is an issue.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a one-dimensional proton spectrum with typical parameters such as 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) should be clearly visible for the molecular ion peak.

-

-

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation :

-

Acquire a high-resolution full scan spectrum.

-

The accurate mass measurement of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass to confirm the elemental composition.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

"2-(Aminomethyl)-4-bromophenol IUPAC name"

An In-Depth Technical Guide to 2-(Aminomethyl)-4-bromophenol

Abstract

This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a phenol scaffold, presents a versatile platform for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related bromophenol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The nomenclature is derived from the parent molecule, phenol. According to IUPAC rules, the carbon atom bonded to the hydroxyl (-OH) group is assigned the first position (C1) on the benzene ring[2][3][4]. The substituents are then numbered to give them the lowest possible locants and are listed in alphabetical order[2][4][5]. In this case, the "aminomethyl" group is at position C2, and the "bromo" group is at position C4.

-

Parent Name: Phenol

-

Substituents:

-

A bromo group at position 4.

-

An aminomethyl group (-CH₂NH₂) at position 2.

-

The resulting IUPAC name is therefore this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, its key physicochemical properties can be computed or inferred from data on closely related compounds. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | PubChem[1] |

| Molecular Weight | 202.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58349-96-5 | PubChem[1] |

| Synonyms | 5-Bromo-2-hydroxybenzylamine | PubChem[1] |

| Physical Form | Inferred to be a solid at STP | General Knowledge |

| Melting Point | 130-135 °C (for 2-Amino-4-bromophenol) | Sigma-Aldrich |

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established organic chemistry methodologies, such as the synthesis of related aminophenols and benzylamines[6][7]. A common approach involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide. A proposed two-step synthesis starting from 4-bromo-2-hydroxybenzonitrile is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-bromo-2-hydroxybenzaldehyde

This intermediate can be synthesized from 4-bromophenol via ortho-formylation (e.g., through the Duff reaction or Reimer-Tiemann reaction).

Step 2: Reductive Amination of 4-bromo-2-hydroxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution), in excess (approximately 10-20 equivalents).

-

Reducing Agent: To this solution, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (approximately 1.5-2 equivalents). Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed[7][8].

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Biological Activity

While specific research on the biological activities of this compound is limited, the broader class of bromophenols, particularly those isolated from marine algae, exhibits a wide range of significant biological effects[9]. These activities suggest that this compound could be a valuable scaffold for drug discovery.

Potential Biological Activities:

-

Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals[9][10][11]. The phenolic hydroxyl group is crucial for this activity. The antioxidant potential of bromophenol derivatives is often evaluated for their ability to protect cells from oxidative damage[10].

-

Anticancer Activity: Certain bromophenols have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cell lines[10]. The substitution pattern on the aromatic ring can significantly influence this activity.

-

Antimicrobial Activity: The combination of a lipophilic aromatic ring and polar functional groups in bromophenols can allow them to disrupt bacterial cell membranes, leading to antimicrobial effects[6][12].

-

Enzyme Inhibition: Some bromophenol derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs[9].

The presence of the aminomethyl group provides a site for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) for these potential applications.

Logical Pathway for Potential Antimicrobial Action

References

- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 3. fiveable.me [fiveable.me]

- 4. aakash.ac.in [aakash.ac.in]

- 5. About Phenols Nomenclature [unacademy.com]

- 6. benchchem.com [benchchem.com]

- 7. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 8. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Aminomethyl)-4-bromophenol: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-4-bromophenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a phenolic scaffold, presents opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, and a discussion of the potential biological relevance of this compound, drawing upon available data and established chemical principles. Due to the limited availability of extensive experimental data for this specific compound, information on the closely related and more thoroughly studied isomer, 2-amino-4-bromophenol, is also included for comparative context, with clear distinctions made.

Physicochemical Properties

The following tables summarize the computed and available physicochemical properties of this compound.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | PubChem[1] |

| Molecular Weight | 202.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58349-96-5 | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CN)O | PubChem[1] |

| InChI | InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | PubChem[1] |

| InChIKey | HGJUESRQRPWOTN-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem (Computed)[1] |

| XLogP3-AA | 1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 200.97893 g/mol | PubChem[1] |

| Monoisotopic Mass | 200.97893 g/mol | PubChem[1] |

Table 2: Comparative Physicochemical Properties of 2-Amino-4-bromophenol

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | Sigma-Aldrich |

| Molecular Weight | 188.02 g/mol | Sigma-Aldrich |

| CAS Number | 40925-68-6 | Sigma-Aldrich |

| Melting Point | 130-135 °C | Sigma-Aldrich |

| Assay | ≥94% | Sigma-Aldrich |

| Appearance | Crystals | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Cyanation of 2-bromo-4-hydroxybenzyl bromide

The synthesis could commence from a suitable starting material such as 4-bromo-2-(bromomethyl)phenol. The phenolic hydroxyl group would likely require protection, for instance, as a methyl ether, to prevent side reactions. The protected 4-bromo-2-(bromomethyl)phenol could then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, to yield the corresponding benzonitrile.

Step 2: Reduction of the Benzonitrile

The resulting nitrile can then be reduced to the primary amine. Several reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

Step 3: Deprotection of the Phenolic Hydroxyl Group

Following the reduction, the protecting group on the phenolic hydroxyl would be removed. For a methyl ether, this can be achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).

A schematic of this proposed synthesis is illustrated in the diagram below.

Synthesis of 2-Amino-4-bromophenol (for comparison)

A documented method for the synthesis of the related compound, 2-amino-4-bromophenol, involves the reduction of 4-bromo-2-nitrophenol.[2]

Experimental Protocol: To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in tetrahydrofuran (THF) (500 mL), 5% Rhodium on carbon (Rh/C) (5.00 g) was added. The mixture was stirred at room temperature for 11 hours under a hydrogen atmosphere. The reaction mixture was then filtered through Celite, and the filtrate was concentrated to yield 2-amino-4-bromophenol as a brown solid (43.3 g, 99% yield).[2]

Characterization and Analysis Workflow

A general workflow for the characterization and purity assessment of synthesized this compound would involve standard analytical techniques.

Biological Context and Potential Applications

While specific biological activities of this compound are not extensively documented, the broader class of bromophenols, particularly those derived from marine sources, has been shown to exhibit a range of biological effects.[3][4] These include antioxidant, anticancer, and acetylcholinesterase inhibition properties.[3][5] The presence of the phenolic hydroxyl group suggests potential antioxidant activity through radical scavenging mechanisms.

The aminomethyl group provides a site for further derivatization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This functional group can be readily acylated, alkylated, or incorporated into more complex pharmacophores. The bromine atom offers a handle for various cross-coupling reactions, such as the Suzuki or Stille reactions, enabling the construction of biaryl structures, which are common motifs in pharmacologically active molecules.

Given the structural alerts, this compound and its derivatives could be investigated for a variety of therapeutic areas, including but not limited to:

-

Anticancer Agents: Many phenolic compounds and their derivatives have been explored for their antiproliferative effects.

-

Antioxidants: The phenolic moiety is a well-known antioxidant pharmacophore.

-

Enzyme Inhibitors: The structural features may allow for interactions with the active sites of various enzymes.

Conclusion

This compound is a chemical entity with significant potential for further investigation in drug discovery and chemical synthesis. While detailed experimental data for this compound is currently limited, this guide provides a foundational understanding of its computed physicochemical properties and outlines a plausible synthetic strategy and analytical workflow. The known biological activities of the broader class of bromophenols suggest that this compound and its derivatives represent promising candidates for future research endeavors. Further experimental validation of the properties and biological activities discussed herein is warranted.

References

- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 5. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(Aminomethyl)-4-bromophenol derivatives synthesis"

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-bromo-2-hydroxybenzylamine, is a key molecular scaffold and versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated phenol with a reactive aminomethyl group, allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] The unique arrangement of the hydroxyl, aminomethyl, and bromo substituents provides multiple reactive sites for chemical modification, such as N-functionalization (acylation, alkylation) and palladium-catalyzed cross-coupling reactions at the bromine position.[4][5]

Derivatives of this core structure have demonstrated significant potential as enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are implicated in various disease pathologies.[6][7] This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to support research and development efforts.

Core Synthetic Strategies

The synthesis of this compound derivatives can be primarily achieved through two main strategies: the reductive amination of a corresponding aldehyde precursor or the reduction of a nitro-substituted phenol followed by functional group manipulation.

Route 1: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[8] This approach involves the reaction of a carbonyl compound, in this case, 4-bromo-2-hydroxybenzaldehyde, with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[9][10] This one-pot procedure is efficient and avoids the isolation of often unstable imine intermediates.[10]

The necessary precursor, 4-bromo-2-hydroxybenzaldehyde, is commonly synthesized via the ortho-formylation of 4-bromophenol using the Reimer-Tiemann reaction.[11][12] This classic reaction has been improved by the use of phase transfer catalysts to increase yields.[11]

Route 2: Synthesis from 2-Nitro-4-bromophenol

An alternative strategy involves the catalytic reduction of a nitro group to an amine. This method is particularly useful for synthesizing the aminophenol precursor, 4-bromo-2-aminophenol. A patented method describes the hydrogenation of 2-nitro-4-bromophenol using a modified Raney-Ni catalyst.[13] This Fe-Cr modified catalyst demonstrates high conversion rates and selectivity, effectively inhibiting the undesirable side reaction of debromination.[13] The resulting 4-bromo-2-aminophenol can then be used in subsequent steps to build more complex derivatives.

Route 3: Further Derivatization: Schiff Base Formation

Once the core this compound is synthesized, the primary amine and phenolic hydroxyl group serve as handles for further functionalization. A common derivatization is the formation of Schiff bases (imines). For example, reacting 2-hydroxy-5-bromobenzylamine with salicylaldehyde in ethanol yields N-Salicylidene-2-hydroxy-5-bromobenzylamine.[1] These Schiff base derivatives are valuable as tridentate ligands in coordination chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde (Improved Reimer-Tiemann)

This protocol is adapted from an improved method of the traditional Reimer-Tiemann reaction.[11][12]

-

Reaction Setup : In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromophenol (0.4 mol) with 160 mL of 40% aqueous sodium hydroxide solution.[11]

-

Temperature Control : Stir the mixture until uniform and then adjust the temperature to 65-70°C.[11][12]

-

Catalyst Addition : Add a suitable phase transfer catalyst, such as tetrabutylammonium chloride (0.0016 mol).[11][12]

-

Reagent Addition : Slowly add chloroform (0.52 mol) dropwise to the reaction mixture, ensuring the temperature is maintained below 70°C.[11][12]

-

Reaction : After the addition is complete, continue stirring the mixture at 65-70°C for 1 hour.[11][12]

-

Work-up and Purification :

-

The reaction mixture is subjected to steam distillation.[12]

-

The distillate is treated with a saturated solution of sodium bisulfite to precipitate the bisulfite adduct.[12]

-

The adduct is then decomposed with 10% sulfuric acid.[12]

-

The final product is dried, for example, with anhydrous calcium chloride, to yield pure 4-bromo-2-hydroxybenzaldehyde.[12]

-

Protocol 2: Synthesis of this compound via Reductive Amination

This is a general procedure based on established reductive amination protocols.[8][14]

-

Reaction Setup : Dissolve 4-bromo-2-hydroxybenzaldehyde (0.5 mmol) in methanol (2.5 mL) in a reaction vial equipped with a magnetic stir bar.[14]

-

Amine Source : Add an amine source, such as ammonium formate (HCOONH₄, 5 mmol, 10 equivalents).[14]

-

Catalyst (Optional but recommended) : For challenging reductive aminations, a catalyst like an Iridium complex (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], 1 mol%) can be added.[14]

-

Reaction : Stir the solution at approximately 37°C for 15 hours.[14]

-

Work-up and Purification :

-

Evaporate the solvent under reduced pressure.[14]

-

Add aqueous HCl dropwise to adjust the pH to 1-2 and wash with diethyl ether (3 x 5 mL).[14]

-

Collect the aqueous layer and adjust the pH to 10-12 with KOH.[14]

-

Extract the product into dichloromethane (DCM, 3 x 5 mL).[14]

-

Dry the combined organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the isolated product.[14]

-

Protocol 3: Synthesis of N-Salicylidene-2-hydroxy-5-bromobenzylamine

This protocol details the synthesis of a Schiff base derivative.[1]

-

Reaction Setup : Dissolve 2-hydroxy-5-bromobenzylamine (1.0 g, 5.0 mmol) in ethanol (20 cm³).[1]

-

Reagent Addition : To this solution, add salicylaldehyde (0.60 g, 4.9 mmol) dissolved in 10 cm³ of ethanol.[1]

-

Reaction : Heat the mixture with stirring for 1 hour, then allow it to cool to room temperature.[1]

-

Isolation : Collect the resulting yellow precipitate by filtration, wash with ethanol, and dry under vacuum.[1]

Data Presentation: Summary of Synthetic Reactions

The following tables summarize quantitative data from the cited experimental procedures.

Table 1: Synthesis of Precursors

| Starting Material | Product | Method | Key Reagents | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenol | 4-Bromo-2-hydroxybenzaldehyde | Improved Reimer-Tiemann | CHCl₃, NaOH, Phase Transfer Catalyst | >60% | 99% | [11] |

| 2-Nitro-4-bromophenol | 4-Bromo-2-aminophenol | Catalytic Hydrogenation | Fe-Cr modified Raney-Ni, H₂ | 90.0% | 99.5% |[13] |

Table 2: Synthesis of Derivatives

| Starting Material | Product | Method | Key Reagents | Yield | Reference |

|---|

| 2-Hydroxy-5-bromobenzylamine | N-Salicylidene-2-hydroxy-5-bromobenzylamine | Schiff Base Condensation | Salicylaldehyde, Ethanol | 37% |[1] |

Applications in Drug Discovery

Bromophenol derivatives are recognized for their broad biological activities and serve as privileged structures in medicinal chemistry.[6] Their ability to act as enzyme inhibitors is of particular interest. For instance, novel bromophenol derivatives have shown potent inhibitory effects against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE).[6][7] The inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and neurodegenerative diseases.[7]

The this compound scaffold can be incorporated into molecules designed to target specific signaling pathways. For example, similar halogenated phenols are key intermediates in the synthesis of kinase inhibitors like Afatinib, which targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7]

Conclusion

The synthesis of this compound derivatives offers a rich field for chemical exploration with significant implications for drug discovery and materials science. Key synthetic methodologies, particularly reductive amination of 4-bromo-2-hydroxybenzaldehyde, provide reliable and efficient access to the core scaffold. The versatility of this scaffold, allowing for extensive derivatization, makes it a highly attractive starting point for developing novel compounds with tailored biological activities. The detailed protocols and workflows presented in this guide serve as a foundational resource for researchers aiming to harness the potential of these valuable chemical entities.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 14. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Safety and Handling of 2-(Aminomethyl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-(Aminomethyl)-4-bromophenol (CAS No. 58349-96-5). The information is intended for laboratory personnel and professionals involved in drug development and scientific research.

Chemical and Physical Properties

This compound is a substituted phenol derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |

| Appearance | Solid | [Various Suppliers] |

| Melting Point | 185 - 189 °C (365 - 372 °F) | --INVALID-LINK--[1] |

| log Pow (Octanol/Water Partition Coefficient) | ca. -0.09 (at 25 °C, pH 7.5) | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C, under inert gas | --INVALID-LINK--[2] |

Toxicological Profile

The toxicological data for this compound indicates that it is a hazardous substance requiring careful handling. The primary concerns are acute toxicity, skin and eye irritation, sensitization, and potential mutagenicity.[1]

| Toxicological Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity (LD50) | 671 mg/kg | Rat (male and female) | OECD Test Guideline 401 (or similar) | --INVALID-LINK--[1] |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | OECD Test Guideline 404 (or similar) | --INVALID-LINK--[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | OECD Test Guideline 405 (or similar) | --INVALID-LINK--[1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | Guinea pig | Buehler Test (OECD Test Guideline 406 or similar) | --INVALID-LINK--[1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | Not specified | Ames Test (OECD Test Guideline 471 or similar) is a common method. | --INVALID-LINK--[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Kidney) through prolonged or repeated exposure. | Not specified | Not specified | --INVALID-LINK--[1] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed or inhaled, a skin and eye irritant, a skin sensitizer, and is suspected of causing genetic defects.[1] It may also cause damage to the kidneys through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.[1]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.[1]

-

H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Test Guideline 401, now obsolete but historically used)

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[3][4]

-

Test Animals: Typically, rats are used.[3]

-

Procedure:

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3]

-

Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.[3]

-

The LD50 is calculated statistically as the dose expected to cause death in 50% of the animals.[3]

-

Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5][6][7]

-

Test Animals: Albino rabbits are the preferred species.[7][8]

-

Procedure:

Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1][9][10][11]

-

Test Animals: Albino rabbits are the preferred species.[9][12]

-

Procedure:

Skin Sensitization (based on OECD Test Guideline 406 - Buehler Test)

-

Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).[13][14][15][16][17]

-

Procedure:

-

Induction Phase: The test substance is applied topically to the skin of the test animals multiple times.[17]

-

Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied to a different skin area.[13][15][17]

-

The skin reaction at the challenge site is observed and scored to determine if sensitization has occurred.[14]

-

Bacterial Reverse Mutation Test (Ames Test, based on OECD Test Guideline 471)

-

Objective: To detect the mutagenic potential of a chemical by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[18][19][20]

-

Procedure:

-

Bacterial strains requiring a specific amino acid for growth are exposed to the test substance, with and without metabolic activation (e.g., S9 mix).[20]

-

The bacteria are plated on a medium lacking the required amino acid.[19][20]

-

The number of revertant colonies (colonies that can grow in the absence of the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[19]

-

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[21]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber).[1]

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.[1]

Handling and Storage

-

Avoid generation of dust.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed, dry, and well-ventilated place.[1]

-

The substance is reported to be air, light, and moisture sensitive; handle and store under an inert gas.[1]

Visualized Workflows and Pathways